molecular formula C11H8O5 B300307 3-(2-Methoxyphenoxy)-2,5-furandione

3-(2-Methoxyphenoxy)-2,5-furandione

Cat. No.: B300307
M. Wt: 220.18 g/mol
InChI Key: PWRHXJAAEJCHMV-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-2,5-furandione is a substituted furandione derivative characterized by a 2,5-furandione core (maleic anhydride analog) with a 2-methoxyphenoxy group at the 3-position. The 2,5-furandione scaffold is highly reactive due to its electron-deficient diketone structure, enabling nucleophilic substitutions, cycloadditions, and polymerizations . Substituents like the 2-methoxyphenoxy group modulate reactivity, solubility, and biological activity. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or polymer chemistry .

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

3-(2-methoxyphenoxy)furan-2,5-dione

InChI

InChI=1S/C11H8O5/c1-14-7-4-2-3-5-8(7)15-9-6-10(12)16-11(9)13/h2-6H,1H3

InChI Key

PWRHXJAAEJCHMV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2=CC(=O)OC2=O

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=O)OC2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing vs. electron-donating groups: The 2-methoxyphenoxy group in the target compound provides steric bulk and moderate electron donation, contrasting with the electron-withdrawing chloro group in . This influences reactivity in nucleophilic substitutions .
  • Alkyl vs. aromatic substituents : DDSA has a lipophilic dodecenyl chain, enhancing hydrophobicity for polymer applications, while aromatic substituents (e.g., in ) favor π-π interactions in catalysis or drug design.

Physical and Chemical Properties

  • Solubility : Compounds with polar groups (e.g., hydroxymethyl in ) exhibit higher water solubility. The methoxy group in the target compound may improve solubility in organic solvents compared to halogenated analogs .
  • Thermal stability : DDSA (MW 266.38) has a higher boiling point (~328°C) due to its long alkyl chain, whereas smaller furandiones (e.g., , MW 222.62) likely degrade at lower temperatures .
  • Reactivity : The labile methoxycarbonyloxy group in mucochloric acid derivatives () highlights the susceptibility of substituted furandiones to nucleophilic attack, a trait shared with the target compound .

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